molecular formula C15H10FNO B14745158 Benzoxazole, 2-[2-(4-fluorophenyl)ethenyl]- CAS No. 1493-41-0

Benzoxazole, 2-[2-(4-fluorophenyl)ethenyl]-

Cat. No.: B14745158
CAS No.: 1493-41-0
M. Wt: 239.24 g/mol
InChI Key: SXCDZRRNQFULCM-UHFFFAOYSA-N
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Description

Benzoxazole, 2-[2-(4-fluorophenyl)ethenyl]- is a heterocyclic aromatic compound that features a benzene ring fused to an oxazole moiety. This compound is part of the benzoxazole family, which is known for its diverse biological and chemical applications. The presence of the 4-fluorophenyl group enhances its chemical reactivity and potential for various applications in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoxazole derivatives typically involves the condensation of 2-aminophenol with various aldehydes or ketones. For Benzoxazole, 2-[2-(4-fluorophenyl)ethenyl]-, the synthetic route may involve the reaction of 2-aminophenol with 4-fluorocinnamaldehyde under acidic or basic conditions. Catalysts such as zinc triflate in ethanol at reflux temperature can be used to facilitate the reaction .

Industrial Production Methods

Industrial production of benzoxazole derivatives often employs high-yielding and cost-effective methods. The use of nanocatalysts, metal catalysts, and ionic liquid catalysts has been explored to enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Benzoxazole, 2-[2-(4-fluorophenyl)ethenyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring and the oxazole moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenation using bromine or chlorine, and nucleophilic substitution using sodium hydroxide or other bases.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Ethyl-substituted benzoxazole.

    Substitution: Halogenated benzoxazole derivatives.

Scientific Research Applications

Benzoxazole, 2-[2-(4-fluorophenyl)ethenyl]- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of benzoxazole, 2-[2-(4-fluorophenyl)ethenyl]- involves its interaction with various molecular targets. The compound can form π-π stacking interactions with aromatic residues in proteins and engage in hydrogen bonding with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    Benzoxazole: The parent compound without the 4-fluorophenyl group.

    2-(4-Butylphenyl)benzoxazole: A derivative with a butyl group instead of a fluorophenyl group.

    2-(4-Methylphenyl)benzoxazole: A derivative with a methyl group.

Uniqueness

Benzoxazole, 2-[2-(4-fluorophenyl)ethenyl]- is unique due to the presence of the 4-fluorophenyl group, which enhances its chemical reactivity and potential for biological activity. This fluorine substitution can significantly alter the compound’s electronic properties, making it more suitable for specific applications in medicinal chemistry and material science .

Properties

CAS No.

1493-41-0

Molecular Formula

C15H10FNO

Molecular Weight

239.24 g/mol

IUPAC Name

2-[2-(4-fluorophenyl)ethenyl]-1,3-benzoxazole

InChI

InChI=1S/C15H10FNO/c16-12-8-5-11(6-9-12)7-10-15-17-13-3-1-2-4-14(13)18-15/h1-10H

InChI Key

SXCDZRRNQFULCM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)C=CC3=CC=C(C=C3)F

Origin of Product

United States

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